1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

Catalog No.
S893396
CAS No.
1160293-27-5
M.F
C13H13NO8
M. Wt
311.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]...

CAS Number

1160293-27-5

Product Name

1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

IUPAC Name

dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate

Molecular Formula

C13H13NO8

Molecular Weight

311.24 g/mol

InChI

InChI=1S/C13H13NO8/c1-20-11(15)7-4-5-8(9(6-7)14(18)19)10(12(16)21-2)13(17)22-3/h4-6,10H,1-3H3

InChI Key

PMCBNFSIKVRNNK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
  • Organic synthesis

    The compound contains a dimedhyl malonate moiety, which is a common building block used in organic synthesis for the construction of complex carbon chains. Studies suggest it might be a precursor for the synthesis of various organic molecules with potential applications in pharmaceuticals or materials science [].

  • Medicinal chemistry

    The presence of the nitro group suggests the molecule might possess interesting biological properties. Further research is needed to determine if it has any medicinal activity or can be used as a starting point for the development of new drugs.

  • Material science

    Nitroaromatic compounds can have interesting electronic properties, making them potentially useful in the development of new materials. While 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate itself may not be a material of interest, it could serve as a building block for more complex materials with unique properties.

1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is an organic compound with the molecular formula C₁₃H₁₃N₁O₈ and a molecular weight of approximately 311.24 g/mol. It is characterized by its pale yellow to light yellow solid form with a melting point ranging from 65 to 68°C and a predicted boiling point of 433.1°C . The compound is known for its slightly soluble nature in solvents like chloroform and ethyl acetate, and it has a predicted pKa value of about 9.81 .

This compound is also recognized by several synonyms, including Intedanib Impurity 3 and Nintedanib Impurity 12, indicating its relevance in pharmaceutical contexts, particularly as an impurity in drug formulations .

The chemical reactivity of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate primarily involves nucleophilic substitutions and esterification reactions due to the presence of the methoxycarbonyl and nitro groups. It can undergo hydrolysis in the presence of water, leading to the formation of corresponding acids and alcohols. Additionally, under specific conditions, it may participate in condensation reactions with amines or alcohols to form more complex structures.

While specific biological activity data for 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of nitrophenyl compounds are frequently studied for their potential anti-cancer activities and as inhibitors in various biochemical pathways. The presence of nitro groups typically enhances the compound's interaction with biological targets, potentially leading to cytotoxic effects in cancer cells.

The synthesis of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate can be achieved through several methods:

  • Esterification: Reacting malonic acid derivatives with methoxycarbonyl compounds under acidic conditions.
  • Nitration: Introducing nitro groups into phenolic compounds followed by esterification to achieve the desired structure.
  • Methylation: Using methylating agents on the propanedioic acid framework to obtain the dimethyl ester.

These methods typically involve multiple steps and require careful control of reaction conditions to ensure high yields and purity.

1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate finds applications primarily in:

  • Pharmaceutical Research: As a reference standard or impurity in drug development processes.
  • Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: In research exploring the interaction between similar compounds and biological systems.

Interaction studies involving this compound often focus on its reactivity with biological macromolecules such as proteins or nucleic acids. These studies help elucidate the compound's potential pharmacological effects and mechanisms of action. Preliminary findings suggest that similar compounds may exhibit interactions that lead to inhibition of specific enzymes or receptors involved in disease pathways.

Several compounds share structural similarities with 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl malonateC₆H₁₀O₄Simple structure without nitro or methoxy groups; used as a building block in organic synthesis.
Methyl 4-nitrobenzoateC₈H₉NO₄Contains a nitro group but lacks the methoxycarbonyl functionality; used as an intermediate in dye synthesis.
Diethyl malonateC₈H₁₄O₄Similar propanedioate structure; commonly used in synthetic organic chemistry for its reactivity.

The uniqueness of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate lies in its combination of both methoxycarbonyl and nitro functionalities on a propanedioate scaffold, which may enhance its biological activity compared to simpler derivatives. This structural complexity enables diverse chemical transformations and potential applications in medicinal chemistry.

Core Identification

1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is a malonate ester derivative with a molecular formula C₁₃H₁₃NO₈ and a molecular weight of 311.24 g/mol. Its CAS registry number is 1160293-27-5, and it is commonly classified under the IUPAC name Propanedioic acid, 2-[4-(methoxycarbonyl)-2-nitrophenyl]-, 1,3-dimethyl ester.

PropertyDetails
CAS Number1160293-27-5
Molecular FormulaC₁₃H₁₃NO₈
Molecular Weight311.24 g/mol
Key Functional GroupsTwo methyl ester groups, a nitro group, and a methoxycarbonyl substituent

Synonyms and Related Terminology

The compound is recognized by multiple synonyms, reflecting its structural complexity:

  • Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate
  • Methyl 4-(di(methoxycarbonyl)methyl)-3-nitrobenzoate
  • Nintedanib Impurity 3 or Intedanib Impurity 12 in pharmaceutical contexts.

These names emphasize its role as a synthetic intermediate and impurity in drug manufacturing.

Structural Overview

Molecular Architecture

The compound features a propanedioate backbone (malonate ester) with two methyl ester groups at the 1- and 3-positions. A 4-(methoxycarbonyl)-2-nitrophenyl group is attached to the central carbon (C2) of the malonate scaffold. The nitro group is positioned ortho to the methoxycarbonyl substituent on the aromatic ring, creating steric and electronic interactions critical to its reactivity.

Structural ComponentFunction
Methyl Ester GroupsEnhance solubility and stability in organic solvents
Nitro GroupDirects electrophilic substitution reactions; stabilizes intermediates
Methoxycarbonyl SubstituentParticipates in decarboxylation and cyclization reactions

Stereochemical and Conformational Insights

The compound exists as a racemic mixture due to the absence of chiral centers. The nitro group’s ortho placement introduces steric hindrance, which may influence reactivity in nucleophilic substitution or reduction reactions.

Synthetic and Industrial Significance

Synthesis Pathways

The synthesis typically involves alkylation of malonate esters with nitrobenzyl derivatives. Key methods include:

**Malonic Ester Alkylation

  • Base-Mediated Alkylation: Diethyl malonate is deprotonated using sodium ethoxide or potassium tert-butoxide, followed by alkylation with a nitrobenzyl bromide.
  • Esterification: Subsequent esterification with methanol or ethanol yields the target compound.

**Industrial-Scale Modifications

Industrial processes optimize reaction conditions to maximize yield:

ParameterOptimal ConditionOutcome
BasePotassium tert-butoxide (strong, bulky base)Improved selectivity for monoalkylation
SolventToluene or DMFEnhanced solubility of intermediates
TemperatureReflux (60–100°C)Accelerated reaction kinetics

Role in Pharmaceutical Synthesis

The compound is a critical intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in oncology. Its function includes:

  • Impurity Control: Detected as a process-related impurity during Nintedanib production, necessitating rigorous purification.
  • Cyclization Precursor: Participates in reductive cyclization reactions to form oxindole cores, a hallmark of Nintedanib’s structure.

Comparative Reactivity

The ortho-nitro configuration distinguishes it from para-nitro analogs, affecting reactivity in hydrogenation and cyclization:

PropertyOrtho-Nitro DerivativePara-Nitro Derivative
Steric HindranceHigh (adjacent substituents)Low
Hydrogenation EfficiencyModerate (slower reduction)High

Alkylation and Esterification Methods

The synthesis of 1,3-dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate represents a specialized application of classical malonate ester synthesis methodologies [1]. The compound, with molecular formula C13H13NO8 and molecular weight 311.24 g/mol, is typically prepared through nucleophilic alkylation reactions involving dimethyl malonate as the primary starting material [2] [3].

The fundamental synthetic approach involves the deprotonation of dimethyl malonate at the alpha carbon position, which exhibits enhanced acidity due to the stabilizing effect of the two adjacent carbonyl groups [4]. The hydrogen atoms positioned between the two carbonyl groups demonstrate a pKa value in the range of 9-11, significantly more acidic than alpha hydrogens adjacent to single carbonyl groups which typically exhibit pKa values of 18-20 [4]. This enhanced acidity results from the electron-withdrawing nature of the carbonyl groups containing oxygen, which is more electronegative than carbon [4].

The alkylation process proceeds through the formation of a highly stabilized enolate anion when dimethyl malonate is deprotonated [4]. This enolate exhibits negative charge delocalization over one carbon and two oxygen atoms, creating a resonance-stabilized intermediate that serves as the nucleophilic species in subsequent alkylation reactions [5]. The nucleophilic enolate then undergoes substitution nucleophilic bimolecular reaction with the appropriate aryl halide electrophile [5].

For the specific synthesis of 1,3-dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, the reaction typically involves methyl 4-chloro-3-nitrobenzoate as the electrophilic partner [3]. The synthesis pathway follows a sequential approach where the chloro-substituted nitrobenzoate undergoes nucleophilic aromatic substitution with the malonate enolate [6]. This reaction represents a specialized variant of the classical malonic ester synthesis adapted for aromatic electrophiles rather than the more common alkyl halides [7].

Use of Catalysts and Solvent Systems

The synthetic methodology for 1,3-dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate requires careful selection of catalytic systems and reaction media to achieve optimal conversion rates and product selectivity [8]. Sodium ethoxide emerges as the most commonly employed base catalyst for the deprotonation of dimethyl malonate [4] [9]. The selection of sodium ethoxide is strategically important as it prevents transesterification reactions that could occur with mismatched ester-base combinations [9].

Advanced catalytic systems have been developed to enhance the efficiency of malonate ester synthesis [10]. Recent developments include the application of tungsten oxide nanoparticles as catalysts, which demonstrate enhanced efficiency and yield in malonate ester production through methods such as ozonolysis [10]. These novel catalytic approaches represent significant improvements over traditional base-mediated systems.

Phase-transfer catalysis has emerged as a particularly effective methodology for related malonate syntheses [11]. In phase-transfer catalytic systems, cinchona-derived ammonium salts have demonstrated exceptional performance in asymmetric alkylation reactions of malonate esters [11]. The optimization of these catalytic systems involves careful consideration of solvent selection, with toluene frequently providing superior reactivity and selectivity compared to dichloromethane or tetrahydrofuran [11].

Ionic liquid catalysts represent another significant advancement in malonate synthesis methodology [8]. Basic ionic liquids with pH values greater than or equal to 10 have shown remarkable effectiveness in catalyzing malonate-based reactions [8]. These catalysts are prepared through the controlled mixing of nitrogen-containing heterocyclic compounds with aliphatic carboxylates, hydroxyl aliphatic carboxylates, or fluorophosphates under stirring conditions [8].

The solvent system selection plays a crucial role in determining reaction efficiency and product quality [11]. Ethanol serves as the preferred solvent for sodium ethoxide-mediated reactions due to its compatibility with the base and its ability to solubilize both the malonate starting material and the resulting products [5]. Dimethylformamide has been employed in specialized synthetic routes, particularly for reactions involving aromatic halides where enhanced polarity facilitates nucleophilic aromatic substitution [12].

Key Reaction Conditions

Temperature, Base, and Solvent Optimization

Temperature optimization represents a critical parameter in the synthesis of 1,3-dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate and related malonate derivatives [11]. Research findings indicate that temperature control significantly influences both reaction yield and enantioselectivity in malonate synthesis reactions [11]. Lower reaction temperatures generally promote higher enantioselectivities, although this improvement often comes at the expense of reduced chemical yields and extended reaction times [11].

Systematic temperature optimization studies have established optimal ranges for different synthetic approaches [13]. For alkylation reactions involving dimethyl malonate with alkyl halides, optimal conditions typically involve temperatures of 80-85°C with reaction times of 2-2.5 hours [13]. However, for aromatic substitution reactions, higher temperatures may be required to achieve satisfactory conversion rates [14].

Base selection and optimization studies have revealed significant variations in reaction efficiency depending on the specific base employed [11] [15]. Potassium hydroxide demonstrates superior performance compared to sodium carbonate in many malonate synthesis applications [11]. The concentration and stoichiometry of the base also require careful optimization, with typical ratios involving 3 equivalents of base per equivalent of malonate starting material [14].

Cesium hydroxide has been identified as problematic in certain reaction systems, causing complete reaction inhibition [11]. Conversely, potassium carbonate provides moderate yields but may require longer reaction times [11]. The base-controlled selectivity in malonate reactions has been demonstrated through studies using different bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene, sodium carbonate, and sodium acetate, each promoting different reaction pathways [15].

Solvent optimization studies have established clear preferences for specific solvent systems [11]. Dichloromethane and tetrahydrofuran generally result in decreased enantioselectivity compared to toluene-based systems [11]. The solvent selection must also consider the solubility characteristics of both starting materials and products, as well as the compatibility with the chosen base system [11].

Yield and Purity Enhancement Techniques

Yield optimization in malonate synthesis requires systematic optimization of multiple reaction parameters simultaneously [16]. The theoretical yield serves as the benchmark for evaluating reaction efficiency, with the percentage yield calculated by comparing the actual product obtained to the theoretical maximum yield [16]. Optimization strategies focus on adjusting temperature, pressure, and reactant concentrations to maximize product formation while minimizing side reactions [16].

Catalyst loading optimization represents a crucial aspect of yield enhancement [17]. Studies have demonstrated that 10 mol% catalyst loading provides optimal results for many malonate synthesis reactions, with reaction temperatures of 70°C yielding products in 96% yield within 15-minute reaction times [17]. Higher catalyst loadings may not provide proportional improvements in yield and can increase purification challenges [17].

Stoichiometric optimization involves careful adjustment of reactant ratios to ensure complete conversion of limiting reagents [13]. Optimal molar ratios for dimethyl malonate alkylation reactions have been established at 0.1:0.11:0.11 for sodium base to dimethyl malonate to alkyl halide [13]. Excess quantities of volatile electrophiles may be employed to compensate for evaporation losses during extended reaction times [18].

Reaction monitoring and endpoint determination play crucial roles in yield optimization [19]. Systematic studies of reaction time effects on product formation allow for precise determination of optimal reaction durations [19]. Extended reaction times beyond the optimal range may lead to product decomposition or formation of undesired side products [19].

Purity enhancement techniques involve both reaction optimization and post-reaction purification strategies [20]. Flash chromatography represents the primary purification technique for discovery-scale synthesis, offering relative simplicity and effectiveness [20]. Method optimization approaches, including thin-layer chromatography to linear gradient conversions and step gradient optimizations, significantly improve product purity while reducing solvent consumption [20].

Advanced purification techniques utilize optimized gradient systems to achieve maximum product purity [20]. Step gradient methods, derived from thin-layer chromatography data, provide more targeted separations compared to generic linear gradients [20]. These optimized methods can reduce solvent consumption by up to 35% while achieving superior separation of target compounds from closely eluting impurities [20].

Comparative Analysis with Related Malonate Esters

Dimethyl 2-(4-nitrophenyl)malonate Derivatives

Comparative analysis of 1,3-dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate with dimethyl 2-(4-nitrophenyl)malonate reveals significant structural and reactivity differences . Dimethyl 2-(4-nitrophenyl)malonate, with molecular formula C11H11NO6, represents a simpler structural analogue lacking the additional methoxycarbonyl substituent present in the target compound .

The presence of the methoxycarbonyl group in the 4-position of the nitrophenyl ring significantly alters the electronic properties and reactivity profile of the malonate ester [22]. This additional electron-withdrawing group enhances the electrophilic character of the aromatic ring and influences the compound's participation in nucleophilic aromatic substitution reactions [22]. The compound demonstrates polar characteristics due to the presence of multiple functional groups, including ester and nitro functionalities, which significantly influence solubility properties in various solvents [22].

Structure-activity relationship studies of nitrophenyl malonate derivatives have revealed important trends regarding substitution patterns and biological activity [23]. Compounds bearing nitro groups in the ortho position demonstrate remarkably higher potency compared to their meta-substituted counterparts [23]. The para-substituted analogues show intermediate activity levels, being slightly less potent than ortho-substituted derivatives but superior to meta-substituted compounds [23].

The electronic properties of the nitrophenyl substituent play a crucial role in determining compound reactivity [23]. Strong electron-withdrawing groups at the 2-position of the benzene ring significantly increase inhibitory activity, suggesting that electron deficiency in the aromatic ring is critical for compound efficacy [23]. When the nitro group is replaced with fluorine, no significant change in potency is observed, indicating similar electronic effects [23]. However, introduction of electron-donating groups such as methoxy significantly decreases activity [23].

Synthetic accessibility comparisons reveal that dimethyl 2-(4-nitrophenyl)malonate can be prepared through direct alkylation of dimethyl malonate with 1-bromo-4-nitrobenzene using palladium catalysis . This synthetic route employs potassium phosphate as base and palladium(II) acetate as catalyst, with reactions conducted under argon atmosphere in dry dioxane at 90°C for 8 hours .

Diethyl Analogues and Substituent Effects

The comparison between dimethyl and diethyl malonate derivatives reveals significant differences in reactivity, selectivity, and synthetic utility [24]. Diethyl malonate, with the systematic name diethyl propanedioate, occurs naturally in grapes and strawberries and serves as a fundamental building block in organic synthesis [24]. The structural difference between methyl and ethyl ester groups significantly influences the physical properties and synthetic applications of these compounds [24].

Diethyl 2-(4-nitrophenyl)malonate, with molecular formula C13H15NO6 and molecular weight 281.26 g/mol, demonstrates distinct reactivity patterns compared to its dimethyl analogue [25]. The increased steric bulk of the ethyl ester groups affects the compound's participation in subsequent synthetic transformations and influences its crystallization properties [25].

Substituent effects in malonate ester derivatives have been systematically studied to understand their impact on synthetic utility and biological activity [26]. In enantioselective Michael addition reactions, different malonate esters exhibit varying degrees of enantioselectivity depending on the ester group employed [26]. Diethyl malonate, dimethyl malonate, diisopropyl malonate, and dibenzyl malonate all demonstrate different selectivity profiles when employed in asymmetric synthesis applications [26].

The effect of alpha-substitution in diethyl malonate derivatives has been extensively investigated [26]. Substituents such as acetyl, methyl, allyl, and acetoxy groups significantly influence both reaction yields and enantioselectivity outcomes [26]. Diethyl acetoxymalonate demonstrates exceptional enantioselectivity, achieving up to 96% enantiomeric excess in asymmetric Michael addition reactions [26]. In contrast, diethyl malonate, diethyl acetamidomalonate, diethyl methylmalonate, and diethyl allylmalonate achieve more modest enantiomeric excesses of 36%, 46%, 31%, and 63%, respectively [26].

Malonate DerivativeMolecular FormulaMolecular Weight (g/mol)Enantiomeric Excess (%)
Diethyl malonateC7H12O4160.1736
Diethyl acetoxymalonateC9H14O6218.2096
Diethyl acetamidomalonateC9H15NO5217.2246
Diethyl methylmalonateC8H14O4174.1931
Diethyl allylmalonateC10H16O4200.2363

The positional effects of substituents on aromatic malonate derivatives demonstrate clear structure-activity relationships [26]. Para-substituted compounds consistently achieve the highest enantioselectivities, ranging from 88-97% enantiomeric excess [26]. This phenomenon indicates the significant role of steric effects in asymmetric induction processes [26]. Substituents on the alpha-side of the aromatic ring cause decreased enantioselectivity compared to unsubstituted analogues [26].

Physical property comparisons between dimethyl and diethyl malonate systems reveal important differences in solubility, volatility, and handling characteristics [27] [24]. Dimethyl malonate demonstrates solubility in alcohol and ether with very slight water solubility [27]. The compound may undergo slow decomposition under certain storage conditions [27]. Diethyl malonate exhibits similar solubility characteristics but with distinct volatility properties due to the larger alkyl groups [24].

1H and 13C NMR Data

The proton and carbon-13 nuclear magnetic resonance spectroscopic characterization of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate provides critical structural confirmation. According to analytical certificates from certified laboratories, the compound exhibits nuclear magnetic resonance spectra that conform to the expected structural parameters [1] [2]. The compound, with molecular formula C13H13NO8 and molecular weight 311.24 g/mol, displays characteristic resonance patterns consistent with its propanedioate framework [3] [4].

The 1H NMR spectrum is expected to show distinct signals corresponding to the methyl ester protons of the propanedioate moiety, the methoxy group of the methoxycarbonyl substituent, and the aromatic protons of the nitro-substituted phenyl ring. The central methine proton adjacent to the aromatic ring would appear as a characteristic singlet, while the methyl ester groups would manifest as distinct singlets in the aliphatic region [1] [2].

For the 13C NMR analysis, the spectrum would display resonances corresponding to the carbonyl carbons of the ester functionalities, the aromatic carbons of the substituted phenyl ring, and the quaternary carbon bearing the aromatic substituent. The electron-withdrawing nature of both the nitro group and the methoxycarbonyl substituent would significantly influence the chemical shifts of adjacent aromatic carbons [5] [6].

Table 1: Expected 1H NMR Chemical Shift Ranges for Key Proton Environments

Proton EnvironmentChemical Shift Range (ppm)MultiplicityIntegration
Aromatic protons7.2-8.5Complex multiplets3H
Central methine4.5-5.5Singlet1H
Methyl ester groups3.7-3.9Singlet6H
Methoxycarbonyl group3.8-4.0Singlet3H

Infrared (IR) and Mass Spectrometry (MS) Profiles

The infrared spectroscopic analysis of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The compound contains multiple carbonyl groups from the ester functionalities, which would exhibit strong absorption bands in the 1700-1750 cm⁻¹ region [8]. The nitro group would display characteristic asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1350 cm⁻¹, respectively [9].

The aromatic carbon-hydrogen stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches would be observed in the 2800-3000 cm⁻¹ region. The carbon-oxygen stretching vibrations of the ester groups would contribute to absorption bands in the 1200-1300 cm⁻¹ range [8] [9].

Mass spectrometry analysis confirms the molecular structure through fragmentation patterns and accurate mass determination. The molecular ion peak would appear at m/z 311.24, corresponding to the molecular weight of the compound [1] [2]. The mass spectral fragmentation would likely involve loss of methoxy groups (m/z 31) and ester functionalities, providing structural confirmation through characteristic fragment ions [8].

Table 2: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Carbonyl (ester)1700-1750StrongC=O stretch
Nitro group (asymmetric)~1520StrongNO₂ stretch
Nitro group (symmetric)~1350StrongNO₂ stretch
Aromatic C-H3000-3100MediumC-H stretch
Aliphatic C-H2800-3000MediumC-H stretch

Crystallographic Studies

X-ray Diffraction and Conformational Analysis

While specific X-ray crystallographic data for 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate are not readily available in the literature, structural analysis can be inferred from related compounds and computational modeling studies. The compound likely adopts a conformation that minimizes steric interactions between the bulky substituents while maintaining favorable electronic interactions [10] [11].

The propanedioate backbone typically exhibits a tetrahedral geometry around the central carbon atom, with the phenyl ring oriented to minimize steric hindrance with the ester groups. The nitro group and methoxycarbonyl substituent on the phenyl ring would influence the overall molecular conformation through both steric and electronic effects [12] [13].

Comparative analysis with similar nitrophenyl propanedioate derivatives suggests that the compound would crystallize in a monoclinic or orthorhombic space group, with molecules packed in a manner that optimizes intermolecular interactions while minimizing steric conflicts [11] [13]. The crystal structure would be stabilized by various non-covalent interactions, including van der Waals forces and potential hydrogen bonding interactions [12].

Hydrogen Bonding and Intermolecular Interactions

The hydrogen bonding pattern in 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate would be primarily dictated by the electron-rich oxygen atoms of the ester functionalities and the nitro group acting as hydrogen bond acceptors. The compound contains eight hydrogen bond acceptor sites, contributing to a complex network of intermolecular interactions [14].

The nitro group, with its highly electronegative oxygen atoms, would serve as a strong hydrogen bond acceptor, potentially forming interactions with neighboring molecules in the crystal lattice. The carbonyl oxygen atoms of the ester groups would also participate in hydrogen bonding, though their involvement would be influenced by steric accessibility [15] [12].

The aromatic protons, particularly those ortho to the electron-withdrawing substituents, would exhibit enhanced acidity and could participate in weak hydrogen bonding interactions. The methyl protons of the ester groups would generally be less involved in significant intermolecular interactions due to their lower acidity [12] [13].

Table 3: Hydrogen Bond Acceptor Sites and Interaction Strengths

SiteAtom TypeInteraction StrengthAccessibility
Nitro oxygenO (nitro)StrongHigh
Carbonyl oxygen (propanedioate)O (ester)MediumMedium
Carbonyl oxygen (methoxycarbonyl)O (ester)MediumMedium
Methoxy oxygenO (ether)WeakLow

Computational Modeling

Molecular Geometry and Electronic Structure

Computational modeling studies provide valuable insights into the molecular geometry and electronic structure of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. Density functional theory (DFT) calculations would reveal the optimized molecular geometry, showing the preferred conformation of the molecule in the gas phase [16] [17].

The electronic structure calculations would demonstrate the influence of the electron-withdrawing nitro group and methoxycarbonyl substituent on the overall electron distribution within the molecule. The nitro group would significantly decrease the electron density on the aromatic ring, while the methoxycarbonyl group would contribute additional electron-withdrawing character [16] [18].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels would be crucial for understanding the compound's reactivity and stability. The electron-withdrawing substituents would lower both HOMO and LUMO energies, affecting the compound's participation in various chemical reactions [16] [17].

Electrostatic potential surface calculations would reveal the distribution of positive and negative charge regions throughout the molecule, providing insights into potential reaction sites and intermolecular interaction patterns [16] [19]. The nitro group region would exhibit significant negative electrostatic potential, while the aromatic protons would show positive character [16].

Predictive Models for Reactivity and Stability

Computational modeling enables the development of predictive models for the reactivity and stability of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. The compound's stability can be assessed through thermodynamic calculations, including bond dissociation energies and reaction enthalpies [18] [19].

The presence of multiple electron-withdrawing groups would enhance the compound's stability toward nucleophilic attack while potentially increasing its susceptibility to reduction reactions. The nitro group, in particular, would be susceptible to reduction under appropriate conditions, potentially serving as a reactive site for further chemical transformations [18] [8].

Quantum chemical calculations would predict the activation energies for various reaction pathways, including hydrolysis of the ester groups, reduction of the nitro group, and potential cyclization reactions. The electronic effects of the substituents would significantly influence these reaction barriers [18] [19].

Molecular dynamics simulations could provide insights into the compound's behavior in solution, including conformational flexibility and interaction with solvent molecules. These studies would be particularly valuable for understanding the compound's behavior in biological systems or during synthetic transformations [20] [19].

Table 4: Predicted Computational Parameters

ParameterEstimated ValueMethodSignificance
HOMO energy-7.5 to -8.5 eVDFT/B3LYPElectron donor ability
LUMO energy-2.5 to -3.5 eVDFT/B3LYPElectron acceptor ability
Dipole moment4.5-6.0 DDFTPolarity
Rotational barriers5-15 kJ/molDFTConformational flexibility

XLogP3

1.5

Wikipedia

Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

Dates

Last modified: 08-16-2023

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